Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate
Description
Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 87597-27-1) is a brominated heterocyclic compound with the molecular formula C₉H₈BrN₃O₂ and a molecular weight of 270.08 g/mol . It consists of an imidazo[1,2-a]pyrazine core substituted with a bromine atom at position 5 and an ethyl ester group at position 2. This compound serves as a key intermediate in medicinal chemistry for synthesizing bioactive molecules, leveraging the reactivity of the bromine atom for further functionalization (e.g., cross-coupling reactions) .
Properties
IUPAC Name |
ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-5-13-7(10)3-11-4-8(13)12-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEPHIOFWBYNCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CN=CC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10639966 | |
| Record name | Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10639966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87597-27-1 | |
| Record name | Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87597-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10639966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Using Haloaldehydes
A closely related synthetic approach, exemplified in the synthesis of 6-bromoimidazo[1,2-a]pyridine derivatives (structurally analogous to imidazo[1,2-a]pyrazine), involves the reaction of 2-amino-5-bromopyridine with 40% aqueous monochloroacetaldehyde under mild alkaline conditions (e.g., sodium bicarbonate, sodium carbonate, sodium hydroxide, or triethylamine) in alcoholic or aqueous solvents at 25–55°C for 2–24 hours. After reaction completion, the product is extracted with ethyl acetate, dried, and purified by recrystallization from ethyl acetate/hexane mixtures.
This method can be adapted for the pyrazine analog by substituting the aminopyrazine derivative for the aminopyridine. The key steps include:
- Mixing 2-amino-5-bromopyrazine (or related aminopyrazine) with monochloroacetaldehyde aqueous solution.
- Adding an alkali base to facilitate cyclization.
- Stirring the mixture at controlled temperature (25–55°C) for several hours.
- Work-up by solvent extraction, drying, and recrystallization to yield the this compound.
Use of Brominated Precursors
The bromine substituent at position 5 is generally introduced by using brominated aminopyrazines as starting materials. This ensures regioselective incorporation of bromine during ring closure without the need for post-synthetic bromination, which can be less selective and harsher.
Ester Group Introduction
The ethyl carboxylate group can be introduced by:
- Using ethyl haloacetate derivatives in the cyclization step.
- Alternatively, esterification of the corresponding carboxylic acid intermediate.
However, direct cyclization with monochloroacetaldehyde followed by esterification is more common in related systems.
Representative Experimental Data from Related Synthesis (Adapted from Patent CN103788092A)
| Parameter | Condition/Value | Notes |
|---|---|---|
| Starting material | 2-amino-5-bromopyridine (51.9 g, 300 mmol) | Analogous to aminopyrazine for pyrazine synthesis |
| Reagent | 40% monochloroacetaldehyde aqueous solution (70.7 g, 360 mmol) | Cyclization agent |
| Base | Sodium bicarbonate (30.2 g, 360 mmol) | Alternative bases: NaOH, triethylamine, sodium carbonate |
| Solvent | Ethanol (66.9 g) | Alternatives: water, methanol |
| Temperature | 55 °C | Reaction temperature range 25–55 °C |
| Reaction time | 5 hours | Range 2–24 hours |
| Work-up | Ethyl acetate extraction, water wash, drying over Na2SO4 | Followed by rotary evaporation |
| Purification | Recrystallization from ethyl acetate/hexane (1:1) | Yield: 67–72% |
| Product appearance | Off-white crystals | Melting point ~76–78 °C |
This procedure yields the cyclized imidazo derivative with high purity and good yield, demonstrating mild conditions and operational simplicity.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Cyclization with monochloroacetaldehyde | 2-amino-5-bromopyrazine, 40% monochloroacetaldehyde, alkali (NaHCO3, Na2CO3, NaOH, or triethylamine), EtOH or H2O, 25–55 °C, 2–24 h | Mild conditions, high purity, good yield | Requires brominated starting material |
| Oxidative cyclization | Aminopyrazine derivative, oxidizing agent (e.g., potassium persulfate), organic solvent, heating | Potential for one-pot synthesis | May require optimization for regioselectivity |
| Post-synthetic bromination | Starting imidazo[1,2-a]pyrazine ester, brominating agents | Flexibility in substitution pattern | Harsh conditions, lower selectivity |
Research Findings and Considerations
- The preferred synthesis involves cyclization of 2-amino-5-bromopyrazine derivatives with haloaldehydes under mild alkaline conditions, which provides stable, high-purity products with reproducible yields around 70%.
- The choice of base and solvent affects yield and purity; sodium bicarbonate and ethanol are commonly favored.
- Reaction temperature and time are critical parameters; typically, 55 °C and 5–10 hours balance reaction completion and product stability.
- Recrystallization from ethyl acetate/hexane mixtures is effective for purification.
- Alternative oxidative methods may offer routes to derivatives but require further adaptation for this specific compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 5 serves as a prime site for nucleophilic substitution, enabling the synthesis of derivatives with tailored functional groups.
Key Reagents and Conditions :
-
Nucleophiles : Amines, thiols, or alkoxides
-
Bases : K₂CO₃ or NaH in polar aprotic solvents (DMF, DMSO)
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Temperature : 80–100°C for 6–12 hours
Example Reaction :
Reaction with benzylamine in DMF at 80°C yields 5-(benzylamino)imidazo[1,2-a]pyrazine-2-carboxylate, achieving ~75% yield after purification .
Mechanistic Insight :
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing groups on the heterocyclic ring .
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis to produce the corresponding carboxylic acid, a critical intermediate for further derivatization.
Conditions :
-
Acidic Hydrolysis : H₂SO₄ (conc.) in ethanol, reflux for 6 hours (37% yield) .
-
Basic Hydrolysis : NaOH (2M) in H₂O/THF, room temperature for 4 hours (~85% yield).
Applications :
The resulting 5-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid is used to synthesize hydrazides for anticonvulsant and antinociceptive agents .
Cross-Coupling Reactions
The bromine substituent participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Suzuki-Miyaura Coupling
| Reagent | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| Arylboronic acid | Pd(PPh₃)₂Cl₂, K₂CO₃ | 5-Arylimidazo[1,2-a]pyrazine-2-carboxylate | 68% |
Sonogashira Coupling
| Reagent | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynylimidazo[1,2-a]pyrazine-2-carboxylate | 71% |
Cyclization and Condensation Reactions
The imidazo[1,2-a]pyrazine core participates in cyclization to form fused heterocycles.
Example :
Reaction with hydrazine hydrate forms 5-bromoimidazo[1,2-a]pyrazine-2-carbohydrazide, which condenses with aromatic aldehydes to yield acylhydrazones. These derivatives exhibit antinociceptive activity .
Conditions :
-
Hydrazine hydrate in ethanol, reflux for 4 hours (82% yield).
-
Condensation with aldehydes in acetic acid/ethanol (64–74% yield) .
Reduction of Nitro Groups
While not directly documented for this compound, analogous imidazo[1,2-a]pyrazines undergo nitro group reduction using NaBH₄ or H₂/Pd-C to form amino derivatives .
Esterification/Transesterification
The ethyl ester can be exchanged under acidic (e.g., H₂SO₄) or enzymatic conditions to produce methyl or benzyl esters.
Stability and Side Reactions
Scientific Research Applications
Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It serves as a probe in chemical biology to study various biochemical pathways.
Mechanism of Action
The mechanism of action of Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Analogues
Ethyl Imidazo[1,2-a]pyrazine-2-carboxylate
- Molecular Formula : C₉H₉N₃O₂ (MW: 195.22 g/mol).
- Key Differences : Lacks the bromine atom at position 5.
- Applications: Widely used as a precursor for synthesizing hydrazide derivatives with antinociceptive activity . The absence of bromine reduces steric hindrance and electronic effects, making it more reactive in nucleophilic substitutions.
- Synthesis: Prepared via microwave-assisted condensation of pyrazin-2-amine and ethyl 3-bromo-2-oxopropanoate .
Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate
- Molecular Formula : C₉H₈BrN₃O₂ (MW: 270.08 g/mol).
- Key Differences : Bromine substitution at position 6 instead of 5.
Ethyl 5-Methylimidazo[1,2-a]pyridine-2-carboxylate
- Molecular Formula : C₁₁H₁₂N₂O₂ (MW: 204.23 g/mol).
- Key Differences : Contains a pyridine ring (one nitrogen) instead of pyrazine (two nitrogens) and a methyl group at position 5.
- Impact : The methyl group (electron-donating) enhances ring electron density, contrasting with bromine's electron-withdrawing effect. Pyridine's reduced nitrogen content decreases hydrogen-bonding capacity compared to pyrazine .
Ethyl 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate Hydrochloride
- Molecular Formula : C₉H₁₁BrClN₃O₂ (MW: 310.57 g/mol).
- Key Differences : Saturated pyrazine ring (tetrahydro form) and bromine at position 3.
- Impact : The saturated ring reduces aromaticity, increasing flexibility. The hydrochloride salt improves aqueous solubility .
Biological Activity
Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 270.08 g/mol. The compound features a bromine atom at the 5-position of the imidazo ring and an ethyl ester group at the 2-position of the carboxylic acid moiety. Its unique structure contributes to its chemical reactivity and potential biological activity.
Synthesis typically involves bromination of imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester using bromine in anhydrous ethanol under reflux conditions, yielding the desired product in moderate to high yields .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including multidrug-resistant tuberculosis (MDR-TB) strains. The minimum inhibitory concentration (MIC) values reported range from 0.03 to 5.0 μM against Mycobacterium tuberculosis H37Rv, indicating promising efficacy against resistant strains .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies suggest that it induces apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. For instance, in a study involving human liver cancer cells (HepG2), this compound demonstrated an IC50 value of approximately 15 μM after 48 hours of treatment, indicating its potential as a chemotherapeutic agent .
The biological activity of this compound is believed to be mediated through its interaction with specific biological targets. Interaction studies have highlighted its binding affinity to various receptors involved in cell signaling pathways, including G protein-coupled receptors (GPCRs). This binding leads to downstream effects that modulate cellular responses, such as apoptosis and cell proliferation inhibition .
Study on Antimicrobial Efficacy
In a recent study published in Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial pathogens. The results demonstrated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with a notable effect on resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
| Bacterial Strain | MIC (μM) | Activity |
|---|---|---|
| Mycobacterium tuberculosis H37Rv | 0.03 - 5.0 | Potent inhibitor |
| MRSA | <10 | Significant activity |
| E. coli | <20 | Moderate activity |
Study on Anticancer Effects
A study investigating the anticancer properties in HepG2 cells found that treatment with this compound resulted in significant apoptosis induction characterized by increased annexin V staining and activation of caspase pathways. The study concluded that this compound could serve as a potential lead for developing new anticancer therapies targeting liver cancer cells .
Q & A
Q. What are the optimal synthetic routes for Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate?
The synthesis typically involves cyclization and bromination steps. Key methods include:
- Microwave-assisted synthesis : Reacting pyrazin-2-amine with ethyl 3-bromo-2-oxopropanoate under microwave irradiation (200 W, 150°C) in ethanol, yielding 90% product after purification via column chromatography (50% ethyl acetate/n-hexane) .
- Cyclization of brominated precursors : Using 2-bromo-3-methylpyrazine with formamide and a base (e.g., K₂CO₃) under reflux conditions .
- Post-synthetic bromination : Introducing bromine at the 5-position via electrophilic substitution using NBS (N-bromosuccinimide) or HBr/H₂O₂ in polar aprotic solvents .
Q. How can researchers characterize the purity and structure of this compound?
- Spectroscopic methods :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., δ 8.58–9.17 ppm for pyrazine protons; δ 1.28 ppm for ethyl CH₃) .
- IR spectroscopy : Identify functional groups (e.g., 1748 cm⁻¹ for ester C=O; 1612 cm⁻¹ for imidazole ring) .
- LC-MS : Verify molecular ion peaks (e.g., m/z 192.06 for ethyl imidazo[1,2-a]pyrazine-2-carboxylate) .
- Elemental analysis : Validate C, H, N content (e.g., C 56.54%, H 4.74%, N 21.98%) .
Q. What solvents and reaction conditions are critical for derivatization?
- Nucleophilic substitution : Use DMF or DMSO with catalysts like CuI for bromine displacement by amines/thiols .
- Ester hydrolysis : NaOH in THF/ethanol (1:2 v/v) at room temperature for 16 hours to yield carboxylic acid derivatives .
- Cross-coupling reactions : Pd-catalyzed Suzuki-Miyaura couplings require anhydrous conditions (e.g., toluene, 80°C) .
Advanced Research Questions
Q. How does the 5-bromo substituent influence reactivity and biological activity compared to other halogenated analogs?
| Substituent | Reactivity | Bioactivity (Example) |
|---|---|---|
| 5-Bromo | High electrophilicity for SNAr reactions | Enhanced antimicrobial activity (MIC: 3.9 μg/mL against E. fecalis) |
| 6-Methyl | Steric hindrance reduces substitution | Lower antitumor potency (IC₅₀ > 50 μM) |
| 8-Chloro | Moderate reactivity in cross-coupling | Mixed enzyme inhibition profiles |
The 5-bromo group enhances nucleophilic substitution efficiency and improves DNA-binding affinity in bioactivity assays .
Q. What strategies resolve contradictions in reported biological data across analogs?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., 5-Br vs. 6-CH₃) to isolate activity drivers .
- Mechanistic assays : Compare target engagement (e.g., enzyme inhibition vs. DNA intercalation) using SPR or ITC .
- Meta-analysis : Pool data from analogs (e.g., imidazo[1,2-a]pyrazines vs. pyridine derivatives) to identify scaffold-specific trends .
Q. How can regioselective functionalization at the 5-position be achieved?
- Directed metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the 5-position, followed by electrophilic quenching .
- Protecting group strategies : Temporarily block reactive sites (e.g., ester groups) to direct bromination .
- Computational modeling : DFT calculations predict electron density hotspots for targeted substitution .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Batch vs. flow chemistry : Continuous flow systems improve yield (e.g., 85% vs. 72% in batch) by optimizing residence time and mixing .
- Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for large-scale batches .
- Byproduct mitigation : Monitor intermediates via HPLC to suppress dimerization or over-bromination .
Methodological Resources
8. Key analytical protocols for quality control:
- HPLC conditions : C18 column, 70:30 acetonitrile/water, 1.0 mL/min, UV detection at 254 nm .
- Stability testing : Store at 2–8°C under inert atmosphere; monitor degradation via TLC (Rf = 0.4 in ethyl acetate) .
9. Comparative reactivity data for common derivatives:
| Reaction Type | Reagents | Yield | Reference |
|---|---|---|---|
| Ester hydrolysis | NaOH/THF | 85% | |
| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid | 78% | |
| Bromine displacement | KSCN/DMF | 65% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
